2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol
Overview
Description
2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol is a chemical compound known for its unique structure and properties It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone
Mechanism of Action
Target of Action
It’s known that schiff base compounds, which this compound is a part of, are often involved in coordination with metal ions .
Mode of Action
The compound, being a Schiff base ligand, is known to participate in coordination with metal ions through its “O” and “N” donor atoms . This results in the formation of metal complexes, which have been proposed to have a six-coordinated octahedral geometry .
Biochemical Pathways
Schiff base metal complexes are known for their diverse spectrum of biological and pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic properties .
Result of Action
The compound and its metal complexes have been tested for their antibacterial activity. The results revealed that the metal complexes exhibited higher antibacterial activity than the free Schiff base ligand against both Gram-negative bacteria (E. coli and P. aeruginosa) and Gram-positive bacteria (B. subtilis and S. typhi) .
Action Environment
It’s worth noting that the synthesis of the compound and its metal complexes was carried out in a methanolic medium , which could potentially influence its action and stability.
Biochemical Analysis
Biochemical Properties
2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their activity. For example, it may interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions between the compound and the enzyme’s active site .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth and differentiation. Additionally, this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as proteins and nucleic acids. This compound can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or activation. Additionally, it may influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to the formation of metabolites with different biological activities. In in vitro studies, the stability of this compound can be influenced by factors such as pH, temperature, and the presence of other chemicals. Long-term exposure to this compound may result in changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The metabolic pathways of this compound are complex and can vary depending on the biological system .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol typically involves the condensation reaction between 3-chloro-4-fluoroaniline and salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol
- 2-{(E)-[(4-chloro-3-fluorophenyl)imino]methyl}phenol
Uniqueness
2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both chloro and fluoro substituents can enhance its lipophilicity and electron-withdrawing properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)iminomethyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO/c14-11-7-10(5-6-12(11)15)16-8-9-3-1-2-4-13(9)17/h1-8,17H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJKZORFKYYLMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC(=C(C=C2)F)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425344 | |
Record name | ZINC01090680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
488124-39-6 | |
Record name | ZINC01090680 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90425344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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